molecular formula C13H9N3O2 B2400020 7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1782684-07-4

7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2400020
CAS No.: 1782684-07-4
M. Wt: 239.234
InChI Key: HHCJRQYACGHKCK-UHFFFAOYSA-N
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Description

7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound with the CAS Number: 1782684-07-4 . It has a molecular weight of 239.23 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . For instance, one method involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9N3O2/c17-13(18)10-8-11(9-4-2-1-3-5-9)16-12(15-10)6-7-14-16/h1-8H, (H,17,18) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : Novel pyrazolo[1,5-c]pyrimidines were synthesized and further modified to form various derivatives. This synthesis involved reactions with electrophilic reagents, yielding products confirmed by spectral analyses (Atta, 2011).

  • Regioselective Synthesis of Carboxamides : Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate was used as a precursor for regioselective synthesis, producing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This process demonstrated tunable regioselectivity based on the carboxy function, leading to various 1- and 4-substituted derivatives (Drev et al., 2014).

  • Synthesis and Antimicrobial Activity : Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates were synthesized and their structures confirmed via spectroscopy. Select compounds were tested for antimicrobial activity, suggesting potential application in antimicrobial research (Gein et al., 2009).

  • Anti-proliferative Agent Synthesis : Synthesis of new glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines was achieved. These compounds showed inhibition of proliferation of human breast cancer cells and exhibited acceptable predicted pharmacokinetics and drug-likeness properties (Atta et al., 2019).

  • Iodine-Catalyzed Synthesis : A series of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids were synthesized using a novel protocol, demonstrating operational simplicity, mild conditions, and an eco-friendly procedure (Zeng et al., 2011).

  • Cyclometalated Heteroleptic Platinum(II) Complexes : These complexes, containing pyrazolo[1,5-a]pyrimidine derivatives, were synthesized and characterized. They were screened for various biological applications, including antibacterial, cytotoxicity, and DNA nuclease activities, indicating a broad spectrum of potential biomedical applications (Lunagariya et al., 2018).

  • Solvent-free Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines : This method provided high yields in short reaction times, indicating a more efficient synthesis pathway for these compounds (Quiroga et al., 2008).

  • Synthesis for Biological Evaluation and DFT Calculation : Synthesis of various pyrazole and pyrimidine derivatives was carried out. The compounds demonstrated notable in vitro antitumor, antimicrobial, and antioxidant activities. DFT calculations provided insights into the molecular structure and activity relationships (Farag & Fahim, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are considered strategic compounds for optical applications . Future research could focus on the development of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-8-11(9-4-2-1-3-5-9)16-12(15-10)6-7-14-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCJRQYACGHKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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